molecular formula C12H20O4 B12688761 (5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate CAS No. 85269-34-7

(5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate

Cat. No.: B12688761
CAS No.: 85269-34-7
M. Wt: 228.28 g/mol
InChI Key: WVGMRRVFEUTSKN-UHFFFAOYSA-N
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Description

(5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate (CAS: 66492-51-1) is an acrylate ester featuring a 1,3-dioxane ring substituted with ethyl and dimethyl groups. Its molecular formula is C₁₀H₁₆O₄, with a molecular weight of 200.23 g/mol . The compound is stabilized with MEHQ (4-methoxyphenol) to prevent premature polymerization . Structurally, the dioxane ring provides rigidity, while the acrylate group enables participation in free-radical polymerization, making it valuable in UV-curable coatings, adhesives, and inks . Its log Kow (0.9) indicates moderate hydrophobicity, balancing solubility in organic solvents and compatibility with polymer matrices .

Properties

IUPAC Name

(5-ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-5-10(13)14-7-12(6-2)8-15-11(3,4)16-9-12/h5H,1,6-9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGMRRVFEUTSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC(OC1)(C)C)COC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00234464
Record name (5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate
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Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85269-34-7
Record name 2-Propenoic acid, (5-ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl ester
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Record name (5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate
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Record name (5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate
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Record name (5-ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate typically involves the reaction of 5-ethyl-2,2-dimethyl-1,3-dioxane with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate is primarily related to its reactivity. The acrylate group can undergo polymerization, forming cross-linked networks that provide structural integrity and stability. Additionally, the dioxane ring can interact with various molecular targets, influencing the compound’s overall reactivity and functionality .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following compounds share structural motifs with the target molecule but differ in functional groups, ring systems, or applications:

Compound Name Core Structure Functional Groups Molecular Formula log Kow Key Applications References
(5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate 1,3-Dioxane (6-membered) Acrylate ester, ethyl, dimethyl C₁₀H₁₆O₄ 0.9 UV-curable inks, adhesives
DMDMA ((2,2-Dimethyl-1,3-dioxolane-4-yl)methyl acrylate) 1,3-Dioxolane (5-membered) Acrylate ester, dimethyl C₉H₁₄O₄* N/A Polymer synthesis (faster curing)
4-(1-Oxo-2-propenyl)-morpholine Morpholine (6-membered, N,O) Acrylate ester C₇H₁₁NO₃ -0.46 Hydrophilic coatings, drug delivery
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate 1,3-Dioxolane (5-membered) Acetate ester, dimethyl C₇H₁₂O₄* N/A Solvents, plasticizers
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol 1,3-Dioxane (6-membered) Amino, hydroxyl, dimethyl C₇H₁₅NO₃ N/A Pharmaceutical intermediates

*Molecular formulas for DMDMA and acetate derivatives are inferred from structural analysis.

Detailed Comparative Analysis

Reactivity and Polymerization
  • The morpholine-based acrylate (log Kow = -0.46) exhibits higher hydrophilicity, favoring aqueous-phase applications like hydrogels or drug carriers, unlike the more hydrophobic target compound .
Thermal and Physical Properties
  • The dioxane ring enhances thermal stability compared to dioxolane derivatives, making the target compound suitable for high-temperature applications .
  • Acetate derivatives (e.g., compound 4 in ) lack the reactive acrylate double bond, rendering them less useful in polymerization but effective as plasticizers .

Target Compound in UV-Curable Systems

  • Used in UV-digital inks () due to its balanced reactivity and stability. The dioxane ring improves film hardness, while the acrylate ensures rapid crosslinking under UV light .
  • Demonstrated compatibility with photoinitiators like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (log Kow = 3.1), enabling efficient curing in hydrophobic matrices .

Contrast with Pharmaceutical Derivatives

  • (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol () highlights the versatility of the dioxane scaffold. Its amino and hydroxyl groups facilitate nucleophilic reactions, contrasting with the target compound’s focus on polymerization .

Biological Activity

(5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate (CAS Number: 85269-34-7) is a compound that has garnered interest in various fields, including polymer chemistry and drug delivery systems. Its unique structure, characterized by a dioxane ring and an acrylate functional group, suggests potential applications in biological contexts, particularly in drug delivery and therapeutic formulations.

  • Molecular Formula : C12H20O4
  • Molecular Weight : 228.285 g/mol
  • LogP : 2.51 (indicating moderate lipophilicity)

These properties hint at its ability to interact with biological membranes, which is crucial for drug delivery applications.

The biological activity of (5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate can be attributed to its role in drug delivery systems (DDS). The compound can be incorporated into micelles and nanoparticles that are designed to release therapeutic agents in response to specific stimuli such as pH changes or redox conditions.

  • pH-Sensitive Release : The compound's structure allows it to participate in pH-responsive drug release mechanisms. For instance, in acidic environments typical of tumor tissues (pH < 6.5), the release of encapsulated drugs can be accelerated due to protonation effects .
  • Redox Sensitivity : The incorporation of disulfide bonds within polymeric systems containing this compound can lead to enhanced drug release under reductive conditions, which are often found in the tumor microenvironment .

1. Drug Delivery Systems

Recent studies have demonstrated the efficacy of using (5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate in the formulation of biodegradable polymers for cancer therapy. For example:

  • Study on Micelles : A study reported that micelles incorporating this compound exhibited a significant increase in drug loading efficiency and targeted release profiles when compared to conventional carriers. The micelles showed a half-maximal inhibitory concentration (IC50) significantly lower than non-functionalized counterparts .

2. In Vivo Studies

In vivo biodistribution studies using animal models have shown that drugs delivered via formulations containing this compound have higher accumulation rates in tumor tissues compared to non-targeted systems. For instance:

  • Tumor Targeting : A specific formulation demonstrated a 2.2-fold increase in drug accumulation in tumor sites compared to other tissues such as the liver and kidneys .

Data Tables

PropertyValue
Molecular FormulaC12H20O4
Molecular Weight228.285 g/mol
LogP2.51
CAS Number85269-34-7
Application AreaFindings
Drug Delivery SystemsEnhanced targeting and release profiles observed in micelles containing the compound .
In Vivo BiodistributionHigher accumulation in tumor sites compared to healthy tissues .

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